(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile
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Overview
Description
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile is a complex organic compound that features a benzimidazole core and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Benzodioxole Moiety: This step might involve nitration of a benzodioxole precursor followed by coupling with the benzimidazole core.
Formation of the Prop-2-enenitrile Linkage: This can be accomplished through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or benzodioxole moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole cores are often used as ligands in catalytic systems.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them potential drug candidates.
Medicine
Pharmaceuticals: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1H-benzimidazol-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile
- (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1,3-benzodioxol-5-yl)prop-2-enenitrile
Uniqueness
The presence of both the dimethyl-benzimidazole and nitro-benzodioxole moieties in (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile makes it unique. These structural features can impart specific chemical reactivity and biological activity that distinguish it from other similar compounds.
Properties
IUPAC Name |
(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-10-3-14-15(4-11(10)2)22-19(21-14)13(8-20)5-12-6-17-18(27-9-26-17)7-16(12)23(24)25/h3-7H,9H2,1-2H3,(H,21,22)/b13-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSOVBLMQOXHSM-ACAGNQJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CC4=C(C=C3[N+](=O)[O-])OCO4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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